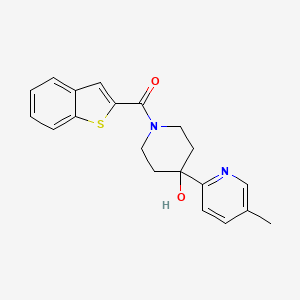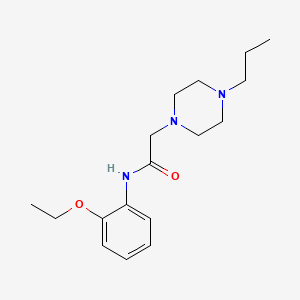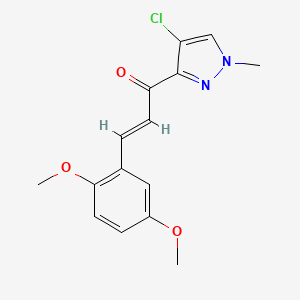
N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide, also known as IPDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as benzamides, which have been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of PARP. This enzyme is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. This compound has also been found to have antiviral activity against certain viruses, including herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a potent inhibitor of PARP, which makes it useful for studying the role of this enzyme in DNA repair and cell death. This compound has also been found to have anti-inflammatory and antitumor activities, which make it useful for studying these processes. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide. One area of interest is the development of new compounds based on the structure of this compound, which may have improved biological activities. Another area of interest is the study of the effects of this compound on other enzymes and pathways involved in DNA repair and cell death. Finally, further studies are needed to fully understand the potential applications of this compound in the treatment of cancer, inflammation, and viral infections.
Métodos De Síntesis
The synthesis of N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-iodo-2-pyridinamine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(5-iodo-2-pyridinyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral activities. This compound has also been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has implications for the treatment of cancer.
Propiedades
IUPAC Name |
N-(5-iodopyridin-2-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3/c1-19-11-5-9(6-12(7-11)20-2)14(18)17-13-4-3-10(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZBBEOAWINKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC=C(C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5373542.png)
![N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5373549.png)
![(4aS*,8aR*)-6-[(5-ethyl-2-furyl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373551.png)
![{4-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5373553.png)
![7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B5373561.png)

![3-{[3-ethyl-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5373568.png)

![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)
![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)


![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)